molecular formula C9H8FNO B7975859 2-(4-Fluoro-2-methyl-phenoxy)acetonitrile

2-(4-Fluoro-2-methyl-phenoxy)acetonitrile

Cat. No.: B7975859
M. Wt: 165.16 g/mol
InChI Key: ZUCLWMWKVDDROM-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methyl-phenoxy)acetonitrile is an organic compound with the molecular formula C9H8FNO It is characterized by the presence of a fluoro-substituted phenyl ring and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methyl-phenoxy)acetonitrile typically involves the reaction of 4-fluoro-2-methylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methyl-phenoxy)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Amides: Formed from nucleophilic substitution reactions.

    Alcohols or Ketones: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

2-(4-Fluoro-2-methyl-phenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methyl-phenoxy)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro group can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenoxy)acetonitrile
  • 2-(4-Methylphenoxy)acetonitrile
  • 2-(4-Chloro-2-methyl-phenoxy)acetonitrile

Uniqueness

2-(4-Fluoro-2-methyl-phenoxy)acetonitrile is unique due to the presence of both fluoro and methyl substituents on the phenyl ring. This combination can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

2-(4-fluoro-2-methylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCLWMWKVDDROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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